[(2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] cyclopropanecarboxylate;dihydrochloride
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Overview
Description
NNC 55-0396 dihydrochloride is a highly selective T-type calcium channel blocker. It is a synthetic and biologically active compound used primarily in scientific research. This compound is known for its ability to inhibit T-type calcium channels, specifically the CaV3.2 channels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NNC 55-0396 dihydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the core structure: This involves the cyclization of a precursor molecule to form the naphthalenyl cyclopropanecarboxylate core.
Functional group introduction:
Final assembly: The final product is obtained by combining the core structure with the functional groups under specific reaction conditions, including controlled temperature and pH
Industrial Production Methods
Industrial production of NNC 55-0396 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch processing: Large quantities of the precursor molecules are processed in batches to ensure consistency and purity.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity levels
Chemical Reactions Analysis
Types of Reactions
NNC 55-0396 dihydrochloride undergoes various chemical reactions, including:
Substitution reactions:
Oxidation and reduction: These reactions are used to modify the oxidation state of the compound during synthesis
Common Reagents and Conditions
Reagents: Common reagents used in the synthesis include cyclopropanecarboxylic acid, benzimidazole, and fluoro compounds.
Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product is obtained
Major Products
The major product formed from these reactions is NNC 55-0396 dihydrochloride, which is obtained in high purity through purification techniques .
Scientific Research Applications
NNC 55-0396 dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a selective T-type calcium channel blocker in various chemical studies.
Biology: Employed in studies involving calcium signaling and ion channel research.
Medicine: Investigated for its potential therapeutic applications in conditions such as cancer and neurological disorders.
Industry: Utilized in the development of new drugs and therapeutic agents .
Mechanism of Action
NNC 55-0396 dihydrochloride exerts its effects by inhibiting T-type calcium channels, specifically the CaV3.2 channels. This inhibition leads to a decrease in calcium influx, which affects various cellular processes such as cell proliferation and apoptosis. The compound also suppresses hypoxia-inducible factor-1α (HIF-1α) signal transduction, which is important for tumor cell survival and angiogenesis .
Comparison with Similar Compounds
Similar Compounds
Mibefradil: A calcium channel antagonist that inhibits both T-type and high-voltage-activated calcium channels.
NNC 55-0396 hydrate: A hydrate form of NNC 55-0396 dihydrochloride with similar properties
Uniqueness
NNC 55-0396 dihydrochloride is unique due to its high selectivity for T-type calcium channels and its ability to inhibit HIF-1α signal transduction, making it a valuable compound for research in cancer and other diseases .
Properties
Molecular Formula |
C30H40Cl2FN3O2 |
---|---|
Molecular Weight |
564.6 g/mol |
IUPAC Name |
[(2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] cyclopropanecarboxylate;dihydrochloride |
InChI |
InChI=1S/C30H38FN3O2.2ClH/c1-20(2)28-24-13-12-23(31)19-22(24)14-15-30(28,36-29(35)21-10-11-21)16-18-34(3)17-6-9-27-32-25-7-4-5-8-26(25)33-27;;/h4-5,7-8,12-13,19-21,28H,6,9-11,14-18H2,1-3H3,(H,32,33);2*1H/t28?,30-;;/m0../s1 |
InChI Key |
BCCQNBXHUMKLFW-TYTAECQYSA-N |
Isomeric SMILES |
CC(C)C1C2=C(CC[C@@]1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)C5CC5)C=C(C=C2)F.Cl.Cl |
Canonical SMILES |
CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)C5CC5)C=C(C=C2)F.Cl.Cl |
Origin of Product |
United States |
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